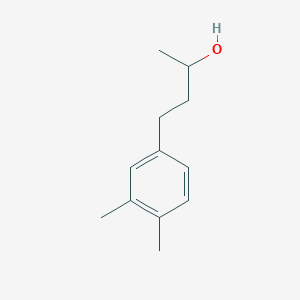
4-(3,4-Dimethylphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3,4-Dimethylphenyl)butan-2-ol involves the use of Grignard reagents. The synthesis typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with butan-2-one to form the desired alcohol after hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
4-(3,4-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-(3,4-Dimethylphenyl)butan-2-one.
Reduction: 4-(3,4-Dimethylphenyl)butane.
Substitution: 4-(3,4-Dimethylphenyl)butan-2-yl chloride.
科学的研究の応用
4-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.
類似化合物との比較
Similar Compounds
4-(3,4-Dimethylphenyl)butan-2-one: The ketone analog of the compound.
4-(3,4-Dimethylphenyl)butane: The fully reduced form of the compound.
4-(3,4-Dimethylphenyl)butan-2-yl chloride: The chloride derivative of the compound.
Uniqueness
4-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural features, which include a secondary alcohol group and a 3,4-dimethylphenyl substituent
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3 |
InChIキー |
TYAGLQZKFKQDIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CCC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
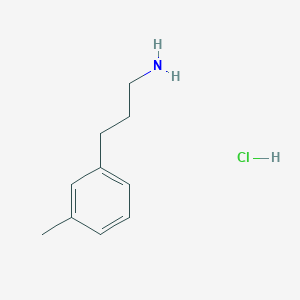
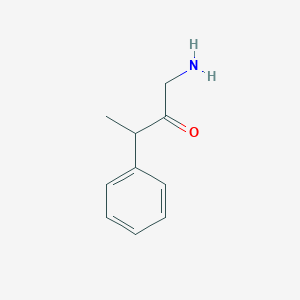
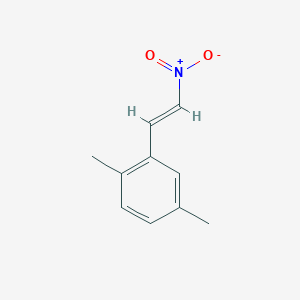
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
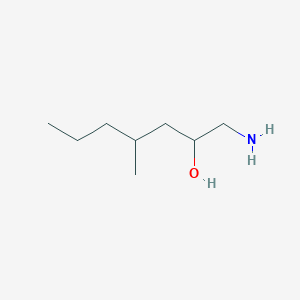
![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
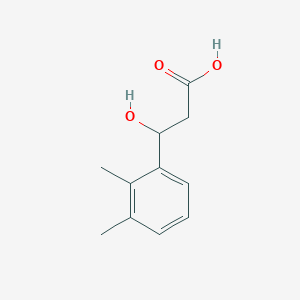
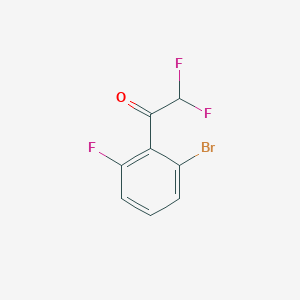
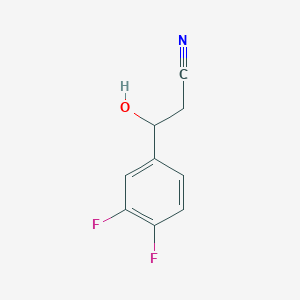
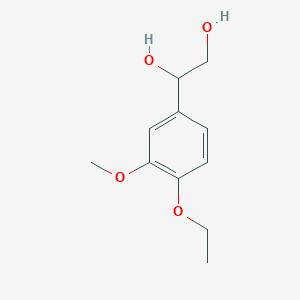
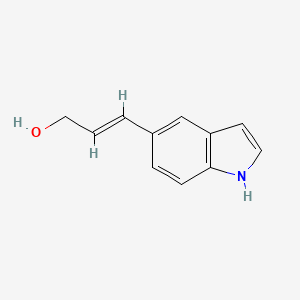
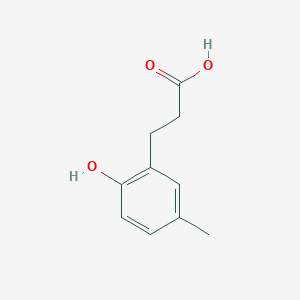
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
